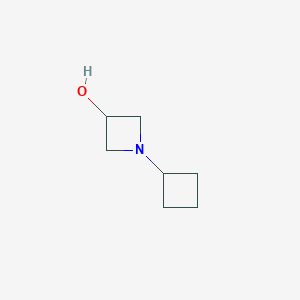

1-Cyclobutylazetidin-3-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-cyclobutylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-7-4-8(5-7)6-2-1-3-6/h6-7,9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUQNXJOIGJDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680246 | |

| Record name | 1-Cyclobutylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010189-64-6 | |

| Record name | 1-Cyclobutylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

pKa values and lipophilicity of 1-Cyclobutylazetidin-3-ol derivatives

An In-Depth Technical Guide to the Physicochemical Profiling of 1-Cyclobutylazetidin-3-ol Derivatives: pKa and Lipophilicity

Abstract

The 1-cyclobutylazetidin-3-ol scaffold represents a compelling starting point for the development of novel therapeutics, particularly for central nervous system (CNS) targets. Its inherent three-dimensionality and sp³-rich character offer advantages in exploring new chemical space, potentially leading to improved metabolic stability, solubility, and receptor selectivity.[1][2] However, realizing the therapeutic potential of this scaffold hinges on a deep understanding and meticulous optimization of its fundamental physicochemical properties. This guide provides a comprehensive technical overview of two such critical parameters: the acid dissociation constant (pKa) and lipophilicity (logP/logD). We will explore the theoretical underpinnings, present detailed experimental and computational methodologies for their determination, and discuss the causal relationships between chemical structure and these key drug-like properties, offering a validated framework for researchers in drug discovery and development.

The Strategic Importance of pKa and Lipophilicity in Drug Design

In drug discovery, particularly for CNS agents, a molecule's journey from administration to its target is governed by its physicochemical characteristics.[3][4] The ability to cross the blood-brain barrier (BBB), engage with the target receptor, and maintain favorable absorption, distribution, metabolism, and excretion (ADME) properties is inextricably linked to its ionization state and lipophilicity.[5][6]

-

pKa (Acid Dissociation Constant): The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms.[7] For the 1-cyclobutylazetidin-3-ol core, the tertiary amine of the azetidine ring is the primary basic center. Its pKa dictates the charge of the molecule in different physiological environments. At the pH of the blood (≈7.4), a basic compound with a pKa of 8.4 will be approximately 90% ionized.[8] This charge significantly impacts:

-

Solubility: Ionized species are generally more water-soluble.

-

Permeability: The neutral, non-ionized form is typically better able to cross lipid membranes like the BBB through passive diffusion.[7]

-

Target Binding: Ionic interactions can be crucial for ligand-receptor binding.

-

Off-Target Effects: Unwanted interactions, such as with the hERG channel, can be linked to basicity and lipophilicity.[8]

-

-

Lipophilicity (logP and logD): Lipophilicity is the affinity of a molecule for a lipid-like environment.[6][9] It is most commonly expressed as logP, the partition coefficient of the neutral molecule between n-octanol and water.[10][11] For ionizable molecules like azetidines, the logD (distribution coefficient) is a more physiologically relevant metric, as it accounts for the partitioning of all species (ionized and non-ionized) at a specific pH.[11][12] An optimal balance of lipophilicity is crucial; while sufficient lipophilicity is needed to cross membranes, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.[12] For CNS drugs, an optimal logD range is often considered to be between 1 and 3.[12]

The interplay between pKa and logD is fundamental. The logD of a basic compound is dependent on its pKa and the pH of the medium, creating a dynamic profile that must be carefully engineered.

Structural Considerations for the 1-Cyclobutylazetidin-3-ol Scaffold

The physicochemical properties of derivatives are dictated by the interplay of the core components: the azetidine ring, the N-cyclobutyl group, the 3-hydroxyl group, and any further substitutions.

-

Azetidine Nitrogen: As a saturated amine, it is basic. Its pKa is expected to be influenced by the electron-donating or withdrawing nature of its substituents.

-

N-Cyclobutyl Group: This group adds steric bulk and lipophilicity. The puckered, three-dimensional nature of the cyclobutane ring can influence conformational flexibility and interactions with metabolic enzymes or transporters.[13][14][15] Its relative inertness can also enhance metabolic stability.[14]

-

3-Hydroxyl Group: This polar group decreases lipophilicity and can act as a hydrogen bond donor. Its presence, beta to the nitrogen, will have a modest electron-withdrawing inductive effect, which is expected to slightly lower the pKa of the azetidine nitrogen compared to an unsubstituted azetidine.

The diagram below illustrates the relationship between the molecular structure of a hypothetical derivative and its key physicochemical and ADME properties.

Caption: Interplay of structure, physicochemical properties, and ADME outcomes.

Methodologies for pKa and Lipophilicity Determination

A robust drug discovery program employs both computational and experimental methods in a feedback loop to guide medicinal chemistry efforts. Early-stage computational predictions help prioritize synthetic targets, while later-stage, precise experimental measurements validate these predictions and provide definitive data for candidate selection.

Computational Prediction

Computational models offer rapid, cost-effective estimations of pKa and logP before a compound is synthesized.[11]

-

pKa Prediction: Methods range from empirical, rule-based systems to more rigorous quantum mechanical (QM) calculations.[16][17]

-

Empirical/QSPR Models: These use databases of known pKa values to build models based on topological or electronic descriptors. They are fast but may be less accurate for novel scaffolds.[17]

-

QM/Continuum Solvation Models: These calculate the free energy difference between the protonated and deprotonated states in a simulated aqueous environment. They are computationally intensive but can be highly accurate.[18][19] Hybrid QM/machine learning approaches are also gaining prominence.[19][20]

-

-

logP/logD Prediction: The most common methods are fragment-based or atom-based.[11][21]

-

Fragment-based (e.g., cLogP): The molecule is dissected into structural fragments, and the logP is calculated by summing the known lipophilicity contributions of each fragment, with corrections for intramolecular interactions.[22]

-

Atom-based (e.g., ALogP): The logP is calculated from the summed contributions of individual atom types.[11]

-

Table 1: Summary of Common Computational Tools

| Property | Method Type | Common Software/Algorithms | Key Strengths | Key Limitations |

| pKa | Empirical / ML | ACD/pKa DB, Marvin, Epik | Fast, good for known chemical space | Accuracy depends on training set; may fail on novel scaffolds |

| Quantum Mechanics (QM) | Jaguar, Gaussian, MOE | High accuracy, mechanism-based | Computationally expensive, requires expertise | |

| logP | Fragment-based | CLOGP, ACD/LogP | Fast, widely used, good for many structures | Can struggle with complex intramolecular interactions |

| Atom-based | ALOGP, XLOGP3 | Very fast, simple implementation | Generally less accurate than fragment-based methods | |

| Property-based | MOE, Schrödinger | Can account for 3D conformation | Slower, more complex parameterization |

Experimental Determination

Experimental measurement provides the definitive data required for regulatory submissions and detailed structure-activity relationship (SAR) analysis.

This is the "gold standard" method, directly measuring changes in proton activity (pH) as a strong acid or base is added to the sample.[23]

Principle: A solution of the 1-cyclobutylazetidin-3-ol derivative (as its hydrochloride salt) is titrated with a standardized solution of NaOH. The pH is monitored continuously with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

-

Preparation: Accurately weigh ~1-2 mg of the compound (as a salt, e.g., HCl) and dissolve in a known volume (e.g., 5 mL) of a suitable solvent, typically water or a methanol/water co-solvent for less soluble compounds.

-

Instrumentation: Use a calibrated auto-titrator equipped with a high-precision pH electrode and a micro-burette. Maintain a constant temperature (e.g., 25 °C) and inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric CO₂.

-

Titration: Add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the compound has been neutralized). Alternatively, the inflection point of the first derivative of the titration curve (ΔpH/ΔV) can be used to accurately determine the equivalence point.

Self-Validation: The sharpness of the inflection point provides an internal check on the purity of the sample and the accuracy of the measurement. The entire procedure should be repeated at least in triplicate.

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[10][11]

Principle: The compound is dissolved in a biphasic system of pre-saturated n-octanol and a buffer of a specific pH (e.g., pH 7.4). After equilibration, the concentration of the compound in each phase is measured, and the logD is calculated from their ratio.

Step-by-Step Methodology:

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the buffer with n-octanol and vice-versa by mixing them vigorously for several hours and then allowing the layers to separate.

-

Partitioning: Add a small amount of the test compound (from a stock solution in a suitable solvent like DMSO) to a vial containing known volumes of the pre-saturated n-octanol and buffer (e.g., 1 mL of each).

-

Equilibration: Cap the vial and shake or rotate it gently for a set period (e.g., 1-3 hours) to allow partitioning to reach equilibrium. Temperature should be controlled.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: Calculate logD using the formula: logD = log₁₀ ([Concentration in Octanol] / [Concentration in Buffer]).

Trustworthiness: Running known standards with a range of logD values alongside the test compounds is essential for validating the experimental setup.

For screening larger numbers of compounds, a faster method correlating retention time on a reversed-phase HPLC column with logP is often used.[9][11]

Principle: The retention time (t_R_) of a compound on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By creating a calibration curve with compounds of known logP values, the logP of an unknown compound can be determined from its retention time.

Step-by-Step Methodology:

-

Calibration: Prepare a set of 5-7 calibration standards with known logP values that bracket the expected range of the test compounds.

-

Chromatography: Inject each standard and the test compounds onto a C18 HPLC column. Elute with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water/buffer).

-

Data Acquisition: Record the retention time (t_R_) for each compound. Determine the column dead time (t_₀_) by injecting a non-retained compound (e.g., uracil).

-

Calculation: Calculate the capacity factor, k', for each compound using the formula: k' = (t_R_ - t_₀_) / t_₀_.

-

Analysis: Plot the known logP values of the standards against their corresponding log k' values. Perform a linear regression to generate a calibration curve. Use the equation of this line to calculate the logP of the test compounds from their measured log k' values.

Integrated Physicochemical Profiling Workflow

An efficient drug discovery program integrates these methodologies into a tiered workflow.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (PDF) log P and log s of CNS active drugs [academia.edu]

- 4. pKa, Solubility, and Lipophilicity | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. What is pKa and how is it used in drug development? [pion-inc.com]

- 8. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. acdlabs.com [acdlabs.com]

- 11. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 17. repositum.tuwien.at [repositum.tuwien.at]

- 18. pubs.acs.org [pubs.acs.org]

- 19. optibrium.com [optibrium.com]

- 20. researchgate.net [researchgate.net]

- 21. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cmst.eu [cmst.eu]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis and Physicochemical Profiling of 1-Cyclobutylazetidin-3-ol vs. Pyrrolidine Analogs

Executive Summary

In modern drug discovery, the transition from flat,

This technical whitepaper provides an in-depth conformational and physicochemical analysis of 1-Cyclobutylazetidin-3-ol compared to its pyrrolidine analog. By constraining the ring size, medicinal chemists can exploit the inherent ring strain and puckered geometry of the azetidine core to lock substituent exit vectors, lower lipophilicity, and reduce the entropic penalty upon target binding.

Conformational Mechanics: Azetidine vs. Pyrrolidine

The fundamental differences between azetidines and pyrrolidines are rooted in their distinct ring sizes, which dictate their thermodynamic stability, flexibility, and spatial geometry[2].

The Pyrrolidine Analog (5-Membered Ring)

Pyrrolidines exhibit low ring strain (~6 kcal/mol) and exist in a highly flexible conformational landscape. They rapidly interconvert between envelope and half-chair conformations via pseudorotation[3]. While this flexibility allows the molecule to adapt to various binding pockets, it incurs a significant entropic penalty upon binding, as the molecule must "freeze" into a single bioactive conformation.

1-Cyclobutylazetidin-3-ol (4-Membered Ring)

Azetidines possess significant ring strain (~26 kcal/mol)[1]. To alleviate torsional strain between eclipsing hydrogen atoms, the azetidine ring adopts a puckered "butterfly" conformation .

-

Nitrogen Inversion & Puckering: In 1-cyclobutylazetidin-3-ol, the bulky cyclobutyl group on the nitrogen atom sterically clashes with the 3-hydroxyl group. This steric bulk significantly increases the energy barrier for nitrogen inversion.

-

Vector Projection: The restricted flexibility of the azetidine ring means that the exit vectors (the spatial trajectory of the N-cyclobutyl and 3-OH groups) are highly defined. This rigidity enhances target selectivity by preventing the molecule from adopting off-target conformations[4].

Caption: Logical flow of conformational dynamics dictating target selectivity.

Physicochemical Profiling

The structural disparities between 1-cyclobutylazetidin-3-ol and its pyrrolidine counterpart directly impact their drug-like properties. Azetidines generally exhibit lower basicity than pyrrolidines due to the increased s-character of the nitrogen lone pair, which is a consequence of the compressed C-N-C bond angle[2].

Quantitative Data Summary

| Property | 1-Cyclobutylazetidin-3-ol | 1-Cyclobutylpyrrolidin-3-ol | Causality / Impact |

| Ring Size | 4-membered | 5-membered | Dictates ring strain and flexibility. |

| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | High strain in azetidine locks the conformation, reducing entropic penalty[1]. |

| Conformation | Puckered (Butterfly) | Envelope / Half-chair | Azetidine provides rigid exit vectors; pyrrolidine undergoes rapid pseudorotation[3]. |

| Basicity (pKa) | ~8.5 - 9.0 | ~9.5 - 10.0 | Azetidines are less basic due to increased s-character of the N-lone pair, improving membrane permeability[2]. |

| Lipophilicity (cLogP) | Lower | Higher | The compact nature of azetidines reduces lipophilicity, improving aqueous solubility[2]. |

Experimental Workflows & Protocols

To rigorously evaluate these compounds, a self-validating experimental framework is required. Below are the optimized protocols for synthesizing 1-cyclobutylazetidin-3-ol and analyzing its conformational dynamics.

Caption: Integrated experimental workflow for conformational and physicochemical profiling.

Protocol 1: Synthesis of 1-Cyclobutylazetidin-3-ol via Reductive Amination

This protocol utilizes reductive amination to append the cyclobutyl group to the azetidine core[5].

-

Causality of Reagents: Sodium triacetoxyborohydride (

) is selected over sodium borohydride ( -

Self-Validating System: The reaction's progress is validated via TLC using a ninhydrin stain. The disappearance of the secondary amine (azetidin-3-ol) confirms complete conversion.

Step-by-Step Methodology:

-

Preparation: Suspend azetidin-3-ol hydrochloride (1.0 equiv) in anhydrous DCE (0.2 M) under a nitrogen atmosphere.

-

Neutralization: Add

-Diisopropylethylamine (DIPEA, 1.2 equiv) dropwise at room temperature and stir for 15 minutes to liberate the free base. -

Iminium Formation: Add cyclobutanone (1.1 equiv) to the mixture. Stir for 1 hour at room temperature.

-

Reduction: Add

(1.5 equiv) in portions over 10 minutes. Stir the reaction mixture for 12 hours at room temperature. -

Quenching & Extraction: Quench the reaction with saturated aqueous

. Extract the aqueous layer with dichloromethane ( -

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH) to yield pure 1-cyclobutylazetidin-3-ol.

Protocol 2: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

To quantify the rigidity of the azetidine ring, VT-NMR is employed to calculate the activation energy (

-

Causality of Method: At room temperature, nitrogen inversion is rapid on the NMR timescale, yielding time-averaged signals. By lowering the temperature, we slow this exchange. The bulky cyclobutyl group exacerbates steric hindrance, allowing us to observe the decoalescence of the ring proton signals into distinct peaks corresponding to specific puckered conformers.

-

Self-Validating System: The probe temperature must be rigorously calibrated using a 100% methanol standard to ensure the accuracy of the coalescence temperature (

).

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of 1-cyclobutylazetidin-3-ol in 0.6 mL of deuterated dichloromethane (

) in an NMR tube. -

Calibration: Insert a 100% methanol standard tube into the NMR spectrometer and calibrate the variable temperature unit from 298 K down to 180 K.

-

Data Acquisition: Insert the sample tube. Acquire standard

-NMR spectra at 10 K intervals, starting from 298 K down to 180 K. -

Observation: Monitor the signals corresponding to the azetidine ring protons (typically between 3.0 - 4.5 ppm). Note the temperature at which the broad time-averaged signal splits into distinct peaks (the coalescence temperature,

). -

Calculation: Measure the peak separation (

in Hz) at the slow exchange limit (lowest temperature). Calculate the free energy of activation using the Eyring equation:

Conclusion

The substitution of pyrrolidine rings with azetidine counterparts, such as 1-cyclobutylazetidin-3-ol, represents a highly rational approach in structure-based drug design. By leveraging the inherent ~26 kcal/mol ring strain and puckered geometry, researchers can enforce strict conformational constraints, optimize exit vectors, and favorably modulate physicochemical properties such as pKa and lipophilicity.

References

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health (NIH) URL:[Link]

-

Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines Source: ACS Publications (Organic Letters) URL:[Link]

-

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis Source: ResearchGate URL:[Link]

Sources

Therapeutic potential of azetidin-3-ol scaffolds in pharmaceutical research

The Azetidin-3-ol Scaffold: A Rising Star in Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The azetidin-3-ol scaffold has emerged as a privileged structure in modern medicinal chemistry. Its unique combination of a strained four-membered ring, sp3-rich character, and a strategically placed hydroxyl group offers a compelling platform for the design of novel therapeutics.[1][2] This guide provides a comprehensive overview of the azetidin-3-ol core, detailing its synthesis, key structural attributes, and burgeoning therapeutic applications. We will explore its role in the development of potent and selective agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] Through detailed protocols, mechanistic insights, and case studies, this document serves as a technical resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this remarkable scaffold.

The Azetidin-3-ol Scaffold: A Profile of a Privileged Structure

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses a unique set of physicochemical properties that make it an attractive component in drug design.[1][2] The inherent ring strain of approximately 25.4 kcal/mol, while significant, allows for stability and handling, unlike the more labile aziridines. This strained system imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.[1][2]

The incorporation of a hydroxyl group at the 3-position further enhances the scaffold's utility. The azetidin-3-ol moiety introduces:

-

A Hydrogen Bond Donor and Acceptor: The hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity.

-

A Vector for Further Functionalization: The hydroxyl group serves as a convenient handle for introducing a wide range of substituents, allowing for fine-tuning of a molecule's steric and electronic properties.

-

Improved Physicochemical Properties: The polar hydroxyl group can improve aqueous solubility and other pharmacokinetic parameters, which are critical for drug development.

These features collectively contribute to the growing recognition of azetidin-3-ol as a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity.

Synthesis of the Azetidin-3-ol Core: A Practical Approach

The synthesis of azetidin-3-ol and its derivatives has been an area of active research, with several methodologies developed to access this valuable building block. A common and practical approach involves the cyclization of a suitably substituted aminopropanol derivative.

Below is a representative, generalized protocol for the synthesis of an N-protected azetidin-3-ol.

Experimental Protocol: Synthesis of N-Boc-azetidin-3-ol

Materials:

-

1,3-dichloro-2-propanol

-

Benzylamine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium hydroxide (NaOH)

-

Sodium borohydride (NaBH₄)

-

Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Synthesis of 1-benzyl-3-azetidinol:

-

To a solution of 1,3-dichloro-2-propanol in a suitable solvent, add benzylamine and a base (e.g., potassium carbonate).

-

Heat the reaction mixture to promote the initial N-alkylation and subsequent intramolecular cyclization.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., EtOAc).

-

Purify the crude product by column chromatography to yield 1-benzyl-3-azetidinol.

-

-

N-Boc Protection:

-

Dissolve 1-benzyl-3-azetidinol in a solvent such as DCM.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain N-Boc-1-benzyl-3-azetidinol.

-

-

Debenzylation:

-

Dissolve the N-Boc-1-benzyl-3-azetidinol in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material disappears.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to yield N-Boc-azetidin-3-ol.

-

Self-Validation: The identity and purity of the synthesized compounds at each step should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Generalized workflow for the synthesis of N-Boc-azetidin-3-ol.

Therapeutic Applications: A Scaffold for Diverse Targets

The versatility of the azetidin-3-ol scaffold is evident in the wide range of therapeutic areas where it has been successfully applied. Its ability to present substituents in a well-defined three-dimensional orientation makes it an ideal starting point for structure-based drug design.

Oncology: Targeting Key Signaling Pathways

In the field of oncology, azetidine-containing molecules have shown significant promise as inhibitors of various kinases and other signaling proteins that are dysregulated in cancer.[1][2]

-

Kinase Inhibitors: The azetidine scaffold has been incorporated into inhibitors of Bruton's tyrosine kinase (BTK), mitogen-activated protein kinase (MEK), and Discoidin Domain Receptors (DDR1/2), among others.[3][4][5] For example, Zanubrutinib (Brukinsa®), a next-generation BTK inhibitor, is approved for the treatment of various B-cell malignancies.[3][6][7] The azetidine moiety in these inhibitors often serves to improve metabolic stability and receptor selectivity.[1]

-

STAT3 Inhibitors: Signal transducer and activator of transcription 3 (STAT3) is a key mediator of oncogenic signaling. Novel azetidine-based compounds have been developed as potent and selective irreversible inhibitors of STAT3 activation.[8][9][10] These compounds have demonstrated the ability to induce tumor cell death and inhibit tumor growth in preclinical models of triple-negative breast cancer.[8]

Central Nervous System (CNS) Disorders

The conformational rigidity and ability to cross the blood-brain barrier make azetidine derivatives attractive candidates for treating CNS disorders.

-

Antidepressants: Tricyclic derivatives of azetidine have been synthesized and evaluated for their potential antidepressant activity.[11] Certain compounds in this class have shown a CNS stimulant profile with reduced peripheral anticholinergic side effects.[11]

-

GABA Uptake Inhibitors: Azetidine derivatives have been explored as conformationally constrained analogs of GABA and have shown inhibitory activity against GABA transporters (GAT-1 and GAT-3), suggesting their potential in conditions like epilepsy.[12]

-

Nicotinic Acetylcholine Receptor (nAChR) Modulators: Azetidine-containing structures have been investigated as potent and selective partial agonists of the α4β2-nAChR, indicating their potential for treating various CNS disorders.[4]

Infectious Diseases

The azetidine scaffold has also been utilized in the development of agents to combat infectious diseases.

-

Antibacterial Agents: Azetidine-4-one derivatives have been synthesized and have shown promising antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[13]

-

Antiviral Agents: Structure-activity relationship (SAR) studies on azetidine-containing dipeptides have identified inhibitors of human cytomegalovirus (HCMV).[2]

Case Study: Zanubrutinib - A BTK Inhibitor

Zanubrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor signaling pathway.[3][6] It is approved for the treatment of several B-cell malignancies, including mantle cell lymphoma and Waldenström's macroglobulinemia.[3]

Mechanism of Action: Zanubrutinib forms a covalent bond with a cysteine residue in the active site of BTK, leading to irreversible inhibition of its kinase activity. This blocks downstream signaling pathways that are essential for B-cell proliferation and survival.

Caption: Simplified signaling pathway of BTK inhibition by Zanubrutinib.

Role of the Azetidine Scaffold: While Zanubrutinib itself does not contain an azetidin-3-ol, the broader class of kinase inhibitors it belongs to often utilizes small, rigid scaffolds like azetidine to achieve high potency and selectivity. The principles of using such scaffolds to orient key binding groups are well-illustrated by this example.

| Compound/Drug | Target | IC₅₀/EC₅₀ | Therapeutic Area |

| Azetidine-based STAT3 Inhibitors | STAT3 | 0.34 - 0.55 µM (IC₅₀)[9] | Oncology |

| Zanubrutinib | BTK | < 1 nM (IC₅₀) | Oncology |

| Azetidine-based GAT-1 Inhibitor | GAT-1 | 2.01 µM (IC₅₀)[12] | CNS Disorders |

| Azetidine-4-one derivative (M7) | S. aureus | 22 mm inhibition zone[13] | Infectious Diseases |

Future Perspectives and Conclusion

The azetidin-3-ol scaffold and its derivatives continue to be a fertile ground for drug discovery. The ongoing development of novel synthetic methodologies is making this scaffold more accessible for exploration in a wider range of therapeutic applications. Future research will likely focus on:

-

Stereoselective Synthesis: Developing more efficient methods for the stereoselective synthesis of substituted azetidin-3-ols to explore chiral interactions with biological targets.

-

Novel Therapeutic Targets: Applying the azetidin-3-ol scaffold to new and challenging drug targets.

-

Bioisosteric Replacements: Utilizing the azetidine ring as a bioisostere for other cyclic systems to improve pharmacokinetic and pharmacodynamic properties.

References

-

Zanubrutinib - Wikipedia. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL - EMBL-EBI. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. [Link]

-

Azetidine derivatives of tricyclic antidepressant agents - PubMed. [Link]

-

Syntheses of Azetidines and Azetidin-2-ones Literature Seminar on Apr.18th (Sat.) Gang Lu (D3). [Link]

- US3668196A - 3-azetidinols - Google P

- WO2023062504A1 - Process for the preparation of zanubrutinib - Google P

-

Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC. [Link]

- US20240124461A1 - Processes for the preparation of zanubrutinib and intermediates thereof - Google P

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]

-

A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF - figshare. [Link]

-

CAS No : 18621-18-6| Chemical Name : Azetidin-3-ol Hydrochloride Salt | Pharmaffiliates. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Zanubrutinib - Wikipedia [en.wikipedia.org]

- 4. 1-(2-Hydroxyethyl)azetidin-3-ol | Benchchem [benchchem.com]

- 5. figshare.com [figshare.com]

- 6. How to synthesize Zanubrutinib?_Chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Document: Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... - ChEMBL [ebi.ac.uk]

- 13. ajchem-a.com [ajchem-a.com]

Methodological & Application

Application Note: High-Efficiency Synthesis of 1-Cyclobutylazetidin-3-ol via Reductive Amination

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-Cyclobutylazetidin-3-ol , a high-value strained heterocycle frequently employed in medicinal chemistry as a metabolic stable isostere of morpholine or piperidine.

The procedure utilizes Sodium Triacetoxyborohydride (STAB) for the direct reductive amination of azetidin-3-ol with cyclobutanone. Unlike traditional alkylation methods that suffer from over-alkylation or ring-opening side reactions, this protocol prioritizes chemoselectivity and yield. Special emphasis is placed on the isolation of the polar amine product , a common bottleneck in azetidine synthesis, utilizing a "salting-out" extraction technique and optional SCX (Strong Cation Exchange) purification.

Introduction & Retrosynthetic Analysis

Azetidines possess significant ring strain (~26 kcal/mol), making them unique scaffolds for drug discovery. The 1-cyclobutylazetidin-3-ol motif combines a polar hydrogen-bond donor (hydroxyl group) with a lipophilic, metabolically robust cyclobutyl ring.

Why Reductive Amination? Direct alkylation of azetidin-3-ol with cyclobutyl halides is kinetically sluggish and prone to elimination side products (cyclobutene formation). Reductive amination offers a milder alternative where the bond is formed via an iminium intermediate, driven by the thermodynamics of imine reduction.

Reaction Scheme

The transformation proceeds via the condensation of azetidin-3-ol (1) with cyclobutanone (2) to form an iminium ion, which is selectively reduced by STAB to yield the target (3) .

Figure 1: Mechanistic pathway for the STAB-mediated reductive amination.

Methodological Design: The "Why" Behind the Protocol

Choice of Reducing Agent: STAB vs. NaCNBH3

-

Sodium Triacetoxyborohydride (STAB): Selected as the primary reagent. It is less toxic than sodium cyanoborohydride (

) and avoids the generation of HCN gas. Crucially, STAB is sterically bulky and electron-deficient, making it highly selective for reducing iminium ions over ketones. This allows for "one-pot" procedures where the ketone and amine are mixed directly with the reducing agent.[1] -

Catalytic Hydrogenation: Avoided due to the potential for hydrogenolysis of the strained azetidine ring under high pressure or specific catalyst loading.

Solvent System & pH Control

-

Solvent: 1,2-Dichloroethane (DCE) is the standard solvent due to its ability to solubilize STAB. However, Dichloromethane (DCM) is a viable, greener alternative if the reaction is vigorous.

-

pH Modifiers: Since the starting material is often supplied as a hydrochloride salt (Azetidin-3-ol HCl), Triethylamine (TEA) is required to release the free amine. Subsequently, Acetic Acid (AcOH) is added to catalyze the formation of the iminium ion (optimal pH ~5-6) without protonating the amine so strongly that nucleophilicity is lost.

Detailed Experimental Protocol

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role |

| Azetidin-3-ol HCl | 109.55 | 1.0 | Substrate |

| Cyclobutanone | 70.09 | 1.2 | Carbonyl Source |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | Reducing Agent |

| Triethylamine (TEA) | 101.19 | 1.0 | Neutralizing Base |

| Acetic Acid (AcOH) | 60.05 | 0.1 - 1.0 | Catalyst |

| Dichloromethane (DCM) | - | 0.2 M | Solvent |

Step-by-Step Procedure

Phase 1: Free-Basing and Imine Formation

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Add Azetidin-3-ol HCl (1.0 equiv) and anhydrous DCM (or DCE). The salt will likely remain as a suspension.

-

Neutralization: Add TEA (1.0 equiv) dropwise at room temperature. Stir for 15-30 minutes. The mixture should become more homogeneous or change appearance as the free amine is released.

-

Carbonyl Addition: Add Cyclobutanone (1.2 equiv) followed by Acetic Acid (1.0 equiv). Stir for 30 minutes to allow the hemiaminal/iminium equilibrium to establish.

-

Note: The addition of AcOH buffers the system. If using free-base azetidine, use only 0.1-0.2 equiv of AcOH.

-

Phase 2: Reduction[4]

-

Reagent Addition: Cool the mixture to 0°C (ice bath) to mitigate exotherms, then add STAB (1.5 equiv) portion-wise over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours.

-

Monitoring: Monitor via LC-MS or TLC (Stain: KMnO4 or Ninhydrin). The product is highly polar; use a polar eluent (e.g., 10% MeOH in DCM + 1%

) for TLC.

Phase 3: Work-up (Critical for Polar Amines)

The target molecule is amphiphilic and water-soluble. Standard extraction often leads to low yields.

-

Quench: Slowly add saturated aqueous

to quench excess hydride. Stir until gas evolution ceases. -

Basification: Adjust the aqueous layer pH to >12 using 1N NaOH. This ensures the azetidine is fully deprotonated.

-

Salting Out: Saturate the aqueous phase with solid NaCl. This significantly reduces the solubility of the organic product in water.[5]

-

Extraction: Extract the aqueous layer with DCM:Isopropanol (9:1) (3 x 50 mL). The isopropanol aids in extracting the polar alcohol.

-

Drying: Combine organic layers, dry over anhydrous

, filter, and concentrate in vacuo.

Purification & Quality Control

For high-purity applications (e.g., biological screening), crude isolation is insufficient.

Purification Strategy: SCX Cartridge

For polar amines, Strong Cation Exchange (SCX) chromatography is superior to silica gel.

-

Load: Dissolve crude residue in MeOH and load onto a pre-conditioned SCX cartridge.

-

Wash: Flush with MeOH to remove non-basic impurities (excess cyclobutanone, neutral byproducts).

-

Elute: Elute the product using 2M

in MeOH . -

Finish: Concentrate the ammoniacal fractions to yield pure 1-Cyclobutylazetidin-3-ol .

Analytical Characterization (Expected)

-

1H NMR (400 MHz, CDCl3):

4.45 (m, 1H, CH-OH), 3.60 (t, 2H, Azetidine-CH), 2.95 (t, 2H, Azetidine-CH), 2.80 (m, 1H, Cyclobutyl-CH), 1.9-1.6 (m, 6H, Cyclobutyl-CH2). -

MS (ESI): Calculated for

[M+H]+: 128.19.

Process Optimization Logic

Use the following decision tree to troubleshoot low yields or purity issues.

Figure 2: Troubleshooting workflow for reaction optimization and isolation.

Safety & Handling

-

Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable) and acetic acid. Handle in a fume hood.

-

Azetidines: Many azetidines are biologically active.[6] Handle with gloves and avoid inhalation of dusts.

-

Cyclobutanone: Flammable liquid. Keep away from heat sources.

References

-

Abdel-Magid, A. F., et al. (1996).[2][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link]

-

Couty, F., et al. (2016).[6] "Synthesis of Azetidines from Amino Alcohols." The Journal of Organic Chemistry. [Link]

Sources

- 1. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Azetidine synthesis [organic-chemistry.org]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Application Note: Functionalization of the Hydroxyl Group in 1-Cyclobutylazetidin-3-ol

[1]

Executive Summary & Strategic Analysis

1-Cyclobutylazetidin-3-ol (CAS: 45347-82-8) is a high-value scaffold in drug discovery, often serving as a metabolically stable, conformationally restricted spacer. The 4-membered azetidine ring offers unique vectors for substituent exit, but its inherent ring strain (~26 kcal/mol) and the basicity of the tertiary amine require tailored protocols.

Key Chemical Challenges

-

Ring Strain & Stability: The azetidine ring is susceptible to ring-opening under strong acidic conditions or high thermal stress, particularly if the nitrogen is quaternized or electron-deficient.

-

Amine Basicity: The N-cyclobutyl group creates a basic tertiary amine center. This can interfere with Lewis acid catalysts or act as a competitive nucleophile (forming quaternary ammonium salts) if not masked or if stoichiometry is not controlled.

-

Solubility: The amino-alcohol nature makes the compound amphiphilic, complicating aqueous workups.

Decision Matrix

| Target Functionality | Recommended Pathway | Key Reagent | Critical Control Parameter |

| Leaving Group (Activation) | Sulfonylation | MsCl / Et₃N | Temperature < 0°C to prevent N-quaternization. |

| Ketone (Oxidation) | Swern or Parikh-Doering | DMSO / SO₃·Py | Avoid acidic oxidants (Jones) to prevent salt trapping. |

| Amine (via Azide) | S_N2 Displacement | NaN₃ / DMF | Inversion of configuration (Walden). |

| Fluoride | Deoxofluorination | DAST / Deoxo-Fluor | Slow addition; DAST can induce ring contraction/opening if heated. |

| Aryl Ether | S_NAr | NaH / Ar-F | Use strong base (NaH) only with electron-deficient arenes. |

Visual Workflow: Divergent Synthesis

The following diagram illustrates the primary functionalization pathways, highlighting the logic flow from the parent alcohol to high-value derivatives.

Caption: Divergent synthesis pathways from 1-Cyclobutylazetidin-3-ol. Red arrows indicate primary functionalization steps.

Detailed Experimental Protocols

Protocol A: Activation via Mesylation (O-Sulfonylation)

Objective: Convert the poor hydroxyl leaving group into a highly reactive mesylate for subsequent S_N2 reactions. Mechanism: Nucleophilic attack of the alcohol on the sulfonyl chloride.[1] Safety Note: Methanesulfonyl chloride (MsCl) is lachrymatory and corrosive.

Reagents:

-

1-Cyclobutylazetidin-3-ol (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)[2]

-

Triethylamine (Et₃N) (2.0 equiv)

-

Dichloromethane (DCM) (Anhydrous, 10 V)

Step-by-Step Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 1-Cyclobutylazetidin-3-ol and anhydrous DCM under nitrogen atmosphere.

-

Base Addition: Add Et₃N via syringe. Cool the mixture to -10°C (ice/salt bath).

-

Expert Insight: Cooling is critical. Higher temperatures favor the formation of the N-mesyl quaternary salt (N-alkylation) rather than O-sulfonylation.

-

-

Activation: Add MsCl dropwise over 15 minutes, maintaining internal temperature < 0°C.

-

Reaction: Stir at 0°C for 1 hour. Monitor by TLC (System: 10% MeOH/DCM). The spot for the alcohol (lower R_f) should disappear.

-

Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at < 30°C.

-

Stability Check: The mesylate is thermally unstable. Do not heat. Use immediately in the next step or store at -20°C.

-

Protocol B: Oxidation to 1-Cyclobutylazetidin-3-one (Swern)

Objective: Create the ketone for reductive amination or spiro-cycle formation. Why Swern? It avoids strong acids (like Jones reagent) that would protonate the amine and potentially open the strained ring.

Reagents:

-

Oxalyl Chloride (1.5 equiv)

-

DMSO (3.0 equiv)

-

Triethylamine (5.0 equiv)

-

DCM (Anhydrous)

Step-by-Step Procedure:

-

Activation of DMSO: In a dried flask under N₂, dissolve oxalyl chloride in DCM at -78°C . Add DMSO dropwise. Gas evolution (CO/CO₂) will occur. Stir for 15 mins.

-

Substrate Addition: Dissolve 1-Cyclobutylazetidin-3-ol in minimal DCM and add dropwise to the Swern reagent at -78°C. Stir for 45 mins.

-

Elimination: Add Et₃N dropwise. The mixture will become a thick white slurry (Et₃N·HCl salts).

-

Warming: Allow the reaction to warm to 0°C over 30 minutes.

-

Workup: Quench with saturated NH₄Cl. Extract with DCM.[2][3]

-

Caution: The product is a volatile ketone. Do not concentrate under high vacuum for extended periods.

-

-

Validation: IR spectrum should show a strong carbonyl stretch at ~1820 cm⁻¹ (characteristic of strained cyclobutanones/azetidinones).

Protocol C: Nucleophilic Substitution (Synthesis of 3-Azido Derivative)

Objective: Install a nitrogen functionality with inversion of configuration.

Reagents:

-

Crude Mesylate (from Protocol A)

-

Sodium Azide (NaN₃) (2.0 equiv)

-

DMF (Dimethylformamide) (5 V)

Step-by-Step Procedure:

-

Solvation: Dissolve the crude mesylate in anhydrous DMF.

-

Displacement: Add solid NaN₃ in one portion.

-

Heating: Heat the mixture to 60°C for 4-6 hours.

-

Expert Insight: Do not exceed 80°C. Azetidines can undergo thermal ring opening or polymerization at high temperatures in polar solvents.

-

-

Workup: Dilute with water and extract with Ethyl Acetate/Hexanes (1:1). Wash with water (5x) to remove DMF.

-

Result: The resulting azide can be reduced (Staudinger reduction with PPh₃ or Hydrogenation) to the primary amine.

Quantitative Data Summary

| Reaction Type | Reagent System | Typical Yield | Stereochemistry | Major Byproduct Risk |

| Activation | MsCl / Et₃N | 85-92% | Retention (at O) | N-Quaternization (if warm) |

| Oxidation | Swern | 78-85% | N/A (Loss of chiral center) | Ring Opening (if acidic workup) |

| Substitution | NaN₃ / DMF | 70-80% | Inversion (Walden) | Elimination to alkene |

| Fluorination | DAST / DCM | 50-65% | Inversion | Ring Contraction |

References

-

Stability of Azetidines

-

BenchChem. (2025).[4] How to prevent the ring-opening of azetidines during subsequent reactions. Retrieved from .

-

-

Mesylation Protocols

-

Organic Syntheses. (2023). General Procedure for Alcohol to Mesylate using MsCl and Base. Retrieved from .

-

Master Organic Chemistry. (2015).[5] Tosylates and Mesylates: Synthesis and Reactivity. Retrieved from .

-

-

Oxidation Methodologies

-

Functionalization of Cyclobutanes/Azetidines

-

National Institutes of Health (NIH). (2021).[7] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from .

-

MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from .

-

Sources

- 1. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of pharmaceutical intermediates using 1-Cyclobutylazetidin-3-ol

Abstract

This application note details the strategic deployment of 1-Cyclobutylazetidin-3-ol as a high-value scaffold in drug discovery, specifically for G-Protein Coupled Receptor (GPCR) modulation (e.g., Histamine H3 antagonists). We provide a validated protocol for the synthesis of this core via reductive amination, followed by divergent functionalization pathways including Mitsunobu etherification and oxidation to the corresponding ketone. The guide emphasizes "scaffold hopping" strategies where the rigid, strained azetidine ring improves metabolic stability and vectoral alignment compared to traditional pyrrolidine or piperidine analogs.

Introduction: The Azetidine Advantage

In modern medicinal chemistry, the "Escape from Flatland" initiative drives researchers toward three-dimensional, sp3-rich scaffolds. The azetidine ring (4-membered nitrogen heterocycle) offers distinct advantages over its 5- and 6-membered counterparts:

-

low Lipophilicity (LogD): The high polarity of the amine lowers the overall LogD, improving solubility.

-

Rigid Vector Alignment: The puckered conformation of azetidine directs substituents (at C3) into precise vectors, often enhancing potency by reducing the entropic penalty of binding.

-

Metabolic Stability: The strained ring is often less metabolically labile than flexible alkyl chains or electron-rich pyrrolidines.

Why the Cyclobutyl Group? The N-cyclobutyl substituent is a privileged motif in CNS-active agents (e.g., H3 antagonists). It provides significant steric bulk to fill hydrophobic pockets without the high lipophilicity penalty of a tert-butyl or cyclohexyl group, while simultaneously protecting the basic nitrogen from rapid oxidative metabolism (N-dealkylation).

Core Synthesis: Preparation of 1-Cyclobutylazetidin-3-ol

Objective: Synthesize the core scaffold from commercially available azetidin-3-ol hydrochloride and cyclobutanone.

Mechanism & Rationale

We utilize Sodium Triacetoxyborohydride (STAB) for this reductive amination. Unlike NaCNBH₃, STAB is non-toxic and avoids the generation of HCN. Unlike NaBH₄, STAB is mild enough to prevent the direct reduction of the ketone to cyclobutanol before imine formation occurs.

Experimental Protocol

-

Scale: 10 mmol

-

Reaction Time: 4–16 hours

-

Yield Target: >85%

Reagents:

-

Azetidin-3-ol HCl (1.10 g, 10 mmol)

-

Cyclobutanone (0.84 g, 12 mmol, 1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)

-

Acetic Acid (AcOH) (0.6 mL, 10 mmol, 1.0 eq)

-

Dichloromethane (DCM) (anhydrous, 40 mL)

-

Triethylamine (TEA) (1.4 mL, 10 mmol, 1.0 eq) – Critical for freeing the amine salt.

Step-by-Step Procedure:

-

Salt Break: In a dry round-bottom flask under N₂, suspend Azetidin-3-ol HCl in DCM. Add TEA and stir for 15 minutes to generate the free amine in situ.

-

Imine Formation: Add Cyclobutanone and AcOH. Stir at Room Temperature (RT) for 30–60 minutes. Note: AcOH catalyzes iminium ion formation.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. (Exothermic).

-

Reaction: Allow to warm to RT and stir overnight. Monitor by TLC (System: 10% MeOH/DCM + 1% NH₄OH; Stain: KMnO₄).

-

Quench & Workup (Critical):

-

Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 mins.

-

Phase Separation: The product is polar. Extract the aqueous layer with DCM (3 x 30 mL).[1] If yield is low, use CHCl₃:Isopropanol (3:1) for extraction.

-

Dry combined organics over Na₂SO₄, filter, and concentrate.

-

-

Purification: Generally utilized crude. If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH gradient).

Divergent Functionalization Workflows

Once the core 1-Cyclobutylazetidin-3-ol is synthesized, it serves as a divergent point for three major chemical pathways.

Figure 1: Divergent synthetic pathways from the 1-Cyclobutylazetidin-3-ol core. Blue arrows indicate the starting point.

Protocol A: Mitsunobu Etherification (Synthesis of H3 Antagonist Precursors)

Direct coupling of the alcohol with phenols is preferred over SN2 displacement of mesylates for synthesizing aryl ethers, as it avoids a two-step isolation process.

Reagents:

-

1-Cyclobutylazetidin-3-ol (1.0 eq)

-

Substituted Phenol (e.g., 4-chlorophenol) (1.1 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

DIAD (Diisopropyl azodicarboxylate) (1.2 eq)

-

Solvent: Anhydrous THF

Procedure:

-

Dissolve the azetidinol, phenol, and PPh₃ in anhydrous THF under Argon. Cool to 0°C.[1]

-

Add DIAD dropwise (maintain Temp < 5°C).

-

Warm to RT and stir for 12 hours.

-

Workup: Concentrate THF. Triturate the residue with Et₂O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter.

-

Purification: The filtrate is concentrated and purified via silica gel chromatography.

Protocol B: Oxidation to Ketone (Swern)

The ketone (1-Cyclobutylazetidin-3-one) is a versatile intermediate for reductive aminations (to make 3-amino azetidines) or Grignard additions.

Warning: Azetidin-3-one is volatile and prone to polymerization if stored neat. Use immediately or store as a solution.

Procedure:

-

Oxalyl Chloride (1.5 eq) in DCM at -78°C. Add DMSO (3.0 eq) dropwise. Stir 15 min.

-

Add 1-Cyclobutylazetidin-3-ol (1.0 eq) in DCM dropwise. Stir 45 min at -78°C.

-

Add TEA (5.0 eq). Warm to 0°C over 30 mins.

-

Quench with water. Extract with DCM.[1]

Application Case Study: H3 Receptor Antagonist Design

Target: Synthesis of a Pitolisant analog where the piperidine is replaced by 1-cyclobutylazetidine to lower lipophilicity.

Rationale: Histamine H3 receptors modulate cognitive processes.[2] Typical antagonists (e.g., Pitolisant) contain a basic amine connected via an ether linker to a biaryl system. Replacing the piperidine with azetidine reduces the molecular weight and LogD, potentially improving Brain-to-Plasma (B/P) ratio.

Data Comparison: Scaffold Impact

| Parameter | Piperidine Analog (Pitolisant core) | Azetidine Analog (Target) | Impact |

| Ring Size | 6-membered | 4-membered | Reduced steric footprint |

| pKa (Calc) | ~9.2 | ~8.5 | Lower pKa aids permeability |

| ClogP | 3.8 | 2.9 | Improved solubility |

| Metabolic Risk | Piperidine oxidation | Ring opening (low risk) | Distinct metabolic profile |

Synthesis Workflow:

-

Core Prep: Reductive amination (as per Section 2).

-

Linker Attachment: Mitsunobu reaction with 4-(3-chloropropoxy)phenol.

-

Final Coupling: Suzuki coupling of the aryl chloride with phenylboronic acid.

Troubleshooting & Critical Parameters

Polarity & Extraction

-

Issue: The 1-cyclobutylazetidin-3-ol is amphiphilic and water-soluble.

-

Solution: Do not rely on simple Ethyl Acetate extractions. Use DCM or CHCl₃/IPA (3:1) . Saturating the aqueous phase with NaCl (salting out) is mandatory.

Ring Strain & Stability

-

Issue: Azetidines are strained.[3] Strong Lewis acids (e.g., BBr₃, AlCl₃) can trigger ring opening or rearrangement.

-

Solution: Perform deprotections (if applicable) using mild acids (TFA/DCM) or hydrogenolysis. Avoid heating >100°C in acidic media.

Nitrogen Protection

-

Issue: If the cyclobutyl group is not desired immediately, N-Boc-azetidin-3-ol is the alternative starter.

-

Note: The N-cyclobutyl group is very difficult to remove once installed. It should be considered a permanent "R" group, not a protecting group.

References

-

Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

-

H3 Antagonist Design: Cowart, M. D., et al. "Rotationally Constrained 2,4-Disubstituted Pyrrolidines and Azetidines as Potent Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, 2010, 53(13), 4463–4471. (Demonstrates the utility of azetidine/pyrrolidine scaffolds in H3 antagonists). Link

-

Azetidine Scaffold Properties: Lowe, D. "Azetidines."[5] In the Pipeline (Science.org), 2010. (General discussion on the utility of azetidines in MedChem). Link

-

Cyclobutane in Drug Design: Xu, Y., et al. "Cyclobutanes in Small-Molecule Drug Candidates."[6][7] Journal of Medicinal Chemistry, 2021. (Review of cyclobutyl groups improving physicochemical properties). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. chemrxiv.org [chemrxiv.org]

Application Note: Oxidation of 1-Cyclobutylazetidin-3-ol to 1-Cyclobutylazetidin-3-one

Executive Summary & Strategic Context

The oxidation of 1-Cyclobutylazetidin-3-ol (1) to 1-Cyclobutylazetidin-3-one (2) is a pivotal transformation in the synthesis of histamine H3 receptor antagonists and other GPCR-targeting therapeutics. While conceptually simple, this reaction presents specific challenges due to the high ring strain of the azetidine core (~26 kcal/mol) and the presence of a basic tertiary amine .

Improper reagent selection can lead to ring-opening (β-elimination), N-oxidation, or product degradation during isolation. This guide evaluates three primary oxidation methodologies—Swern , Parikh-Doering , and Dess-Martin Periodinane (DMP) —providing optimized protocols that balance yield, scalability, and operational safety.

Critical "Senior Scientist" Insight

Volatility & Stability Warning: 1-Cyclobutylazetidin-3-one is a low-molecular-weight ketone (~125.17 g/mol ). It is moderately volatile and prone to polymerization upon prolonged storage as a free base.

Recommendation: Unless used immediately in a "telescoped" reaction (e.g., Reductive Amination or Wittig), isolate as a salt (e.g., Hydrochloride or Oxalate) to ensure long-term stability.

Reagent Selection Matrix

| Feature | Swern Oxidation | Parikh-Doering | Dess-Martin (DMP) |

| Reagents | (COCl)₂, DMSO, Et₃N | SO₃·Py, DMSO, Et₃N | DMP, NaHCO₃ (buffer) |

| Scale Suitability | High (>100g) | High (>1 kg) | Low to Medium (<10g) |

| Temperature | Cryogenic (-78°C) | 0°C to Room Temp | 0°C to Room Temp |

| Cost | Low | Low | High |

| Safety Profile | Generates CO (toxic) & DMS (stench) | Solid reagents, less off-gassing | Shock sensitive (bulk), mild |

| Key Advantage | Gold standard for yield | Scalable, non-cryogenic | Fastest, easiest workup |

| Primary Risk | Temperature control failure | Hygroscopic reagent (SO₃·Py) | Cost & reagent stability |

Detailed Experimental Protocols

Protocol A: Swern Oxidation (The Gold Standard)

Best for: High-yield synthesis where cryogenic equipment is available.

Mechanism: Activation of DMSO with oxalyl chloride forms the electrophilic chlorodimethylsulfonium salt, which reacts with the alcohol.[1][2] Base-mediated decomposition yields the ketone.

Materials

-

1-Cyclobutylazetidin-3-ol (1.0 equiv)

-

Oxalyl Chloride (1.5 equiv)

-

DMSO (Anhydrous, 3.0 equiv)

-

Triethylamine (Et₃N) (5.0 equiv)

-

Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)

Step-by-Step Procedure

-

Activation: In a flame-dried round-bottom flask under N₂, cool a solution of Oxalyl Chloride in DCM to -78°C (dry ice/acetone bath).

-

DMSO Addition: Add DMSO dropwise over 15 minutes. Critical: Maintain internal temperature < -60°C to prevent decomposition of the active species. Stir for 15 minutes.

-

Substrate Addition: Add a solution of 1-Cyclobutylazetidin-3-ol in DCM dropwise. The mixture may become cloudy. Stir at -78°C for 45 minutes.

-

Elimination: Add Et₃N dropwise. The reaction will turn into a thick white suspension (Et₃N·HCl salts).

-

Warming: Allow the reaction to warm to 0°C over 30–60 minutes. The reaction is typically complete upon reaching 0°C.

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Workup: Extract with DCM (3x). Wash combined organics with brine.[3] Dry over Na₂SO₄.[3][4]

-

Concentration: Carefully concentrate under reduced pressure (keep bath < 30°C) to avoid losing the volatile ketone.

Validation:

-

TLC: SiO₂, 10% MeOH/DCM. Product (Ketone) is usually less polar than the Alcohol. Stains with KMnO₄.

Protocol B: Parikh-Doering Oxidation (Scalable Process)

Best for: Large-scale batches where -78°C is impractical.

Mechanism: Uses Sulfur Trioxide Pyridine complex (SO₃[5][6][7]·Py) to activate DMSO at mild temperatures.

Materials

-

1-Cyclobutylazetidin-3-ol (1.0 equiv)

-

Triethylamine (Et₃N) (5.0 equiv)

-

DMSO (Co-solvent, 5-10 equiv or 1:1 with DCM)

-

DCM (Solvent)

Step-by-Step Procedure

-

Preparation: Dissolve 1-Cyclobutylazetidin-3-ol and Et₃N in a mixture of anhydrous DMSO and DCM (1:1 v/v) at 0°C .

-

Reagent Addition: Add SO₃·Py in three portions over 15 minutes. Note: The reaction is exothermic; monitor temperature.

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

-

Monitoring: Check LCMS or TLC. If conversion stalls, add an additional 0.5 equiv of SO₃·Py.

-

Workup: Pour into ice-water. Extract with EtOAc or DCM. Note: Extensive water washing is required to remove DMSO.

-

Purification: Flash chromatography (DCM/MeOH/NH₄OH) is often required to remove pyridine residues.

Protocol C: Dess-Martin Periodinane (Bench Scale)

Best for: Rapid, small-scale synthesis (<5g) or late-stage functionalization.

Mechanism: Hypervalent iodine ligand exchange followed by reductive elimination.

Materials

-

1-Cyclobutylazetidin-3-ol (1.0 equiv)

-

Dess-Martin Periodinane (DMP) (1.2 equiv)[8]

-

Sodium Bicarbonate (NaHCO₃) (2.0 equiv) - Critical Buffer

-

DCM (Wet DCM accelerates the reaction, but anhydrous is standard)

Step-by-Step Procedure

-

Buffer: Suspend 1-Cyclobutylazetidin-3-ol and NaHCO₃ in DCM at 0°C. Why? The basic amine of the azetidine can accelerate DMP decomposition; NaHCO₃ buffers the acetic acid byproduct.

-

Oxidation: Add DMP solid in one portion.

-

Reaction: Warm to Room Temperature. Reaction is typically instantaneous (30 min – 2 hours).

-

Quench: Add a 1:1 mixture of Sat. Na₂S₂O₃ (to reduce excess Iodine) and Sat. NaHCO₃ . Stir vigorously until the biphasic mixture becomes clear (approx. 15 min).

-

Isolation: Extract with DCM. Dry and concentrate.

Mechanistic & Stability Visualization

The following diagram illustrates the reaction pathway and the critical decision points for stability management.

Figure 1: Decision tree for reagent selection and product handling workflow.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield | Volatility of Product | Do not use high vacuum (<20 mbar) or heat (>30°C) during concentration. |

| Incomplete Conversion | Water in reagents (Swern) | Ensure DMSO is distilled/dry. Water kills the active sulfonium species. |

| Decomposition | Acid Sensitivity | The cyclobutyl group is stable, but the azetidine ring opens in strong acid. Ensure basic workup (pH > 9).[4] |

| Stench | DMS generation | Wash glassware with dilute bleach (NaOCl) to oxidize residual sulfides before removal from hood. |

References

-

Swern Oxidation of Azetidin-3-ols

- Methodology: The activation of DMSO with oxalyl chloride followed by triethylamine is the standard protocol for 1-substituted azetidin-3-ols.

-

Source: (Structurally analogous protocol).

-

Parikh-Doering Protocol

-

Dess-Martin Periodinane (DMP)

- Methodology: Buffering with NaHCO3 prevents acid-c

-

Source:

-

General Azetidine Chemistry

- Insight: Stability of 3-azetidinones and their tendency to polymerize.

-

Source:

Sources

- 1. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. grokipedia.com [grokipedia.com]

- 6. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

Protecting group strategies for 1-Cyclobutylazetidin-3-ol synthesis

Application Note: Protecting Group Strategies for 1-Cyclobutylazetidin-3-ol Synthesis

Executive Summary

The synthesis of 1-cyclobutylazetidin-3-ol presents a classic chemoselective challenge in medicinal chemistry: installing a bulky cycloalkyl group onto a strained nitrogen heterocycle while managing a secondary alcohol. This moiety is a critical pharmacophore in GPCR ligands (e.g., Histamine H3 antagonists) and various CNS-active agents.

This guide details the two primary protecting group (PG) strategies to access this target:

-

The Benzhydryl Route (Standard): Hydrogenolytic deprotection followed by reductive amination.

-

The Boc Route (Alternative): Acidolytic deprotection followed by reductive amination.

Critical Technical Insight: Contrary to general alcohol synthesis, O-protection of the 3-hydroxyl group is rarely necessary for the installation of the cyclobutyl group via reductive amination. The steric and electronic differences between the secondary amine (nucleophile) and the secondary alcohol allow for chemoselective N-alkylation. O-protection (e.g., TBDMS) is recommended only if the target requires subsequent harsh functionalization of the cyclobutyl ring or if solubility profiles in non-polar solvents are critical.

Strategic Analysis & Decision Matrix

The choice of starting material dictates the synthetic workflow. The azetidine ring is highly strained (~26 kcal/mol); therefore, strategies must avoid strong Lewis acids or high temperatures that trigger ring-opening polymerization.

Comparative Strategy Table

| Feature | Strategy A: Benzhydryl (Diphenylmethyl) | Strategy B: Boc (tert-Butyloxycarbonyl) |

| Starting Material | 1-Benzhydrylazetidin-3-ol (Commercial, low cost) | 1-Boc-azetidin-3-ol (Commercial, moderate cost) |

| Deprotection | Hydrogenolysis (H₂, Pd/C) | Acid (TFA or HCl/Dioxane) |

| Intermediate Form | Free base (unstable/hygroscopic) or HCl salt | TFA or HCl salt (Stable solid) |

| Scalability | High (Kilogram scale proven) | Moderate to High |

| Safety Profile | Requires H₂ handling; Catalyst filtration | Corrosive acids; Isobutylene gas evolution |

| Cost Efficiency | Optimal for bulk synthesis | Higher reagent costs |

Visualizing the Synthetic Logic

The following flowchart illustrates the decision pathways for synthesizing 1-cyclobutylazetidin-3-ol, highlighting the "Minimal Protection" approach which is most efficient.

Figure 1: Synthetic workflow comparing Benzhydryl and Boc deprotection routes leading to the common reductive amination step.

Detailed Protocols

Protocol A: The Benzhydryl Deprotection (Hydrogenolysis)

Use this route for cost-effective, large-scale preparation.

Reagents:

-

Pd(OH)₂/C (Pearlman’s Catalyst) or 10% Pd/C

-

Methanol (HPLC Grade)

-

Hydrogen gas (balloon or Parr shaker)

Procedure:

-

Dissolution: Dissolve 1-benzhydrylazetidin-3-ol (1.0 equiv) in Methanol (0.1 M concentration).

-

Catalyst Addition: Under an argon blanket, carefully add 10 wt% of Pd/C (wet support recommended to minimize ignition risk).

-

Hydrogenation: Purge the vessel with H₂ gas three times. Stir vigorously under H₂ atmosphere (1 atm is usually sufficient; 50 psi for faster kinetics) at room temperature for 12–16 hours.

-

Monitoring: Monitor by TLC (System: 10% MeOH/DCM). The starting material (UV active) should disappear. The product, azetidin-3-ol, is not UV active; stain with Ninhydrin (free amine) or KMnO₄.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo.

-

Note: The free base is a viscous, hygroscopic oil/solid. If not using immediately, convert to the HCl salt by adding 1.1 equiv of 4M HCl in dioxane and evaporating to dryness.

-

Protocol B: Reductive Amination (Cyclobutyl Installation)

This protocol uses Sodium Triacetoxyborohydride (STAB), which is superior to NaBH₃CN due to lower toxicity and better selectivity for aldehydes/ketones over the alcohol.

Reagents:

-

Azetidin-3-ol (HCl salt or free base from Protocol A)

-

Cyclobutanone (1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv if using free base; omit if using HCl salt)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Triethylamine (TEA) (1.0 equiv, only if using HCl salt)

Step-by-Step Methodology:

-

Salt Neutralization (Critical):

-

Suspend Azetidin-3-ol HCl salt (1.0 equiv) in DCM (0.2 M).

-

Add Triethylamine (1.0 equiv) and stir for 10 minutes to liberate the free amine in situ.

-

Self-Validation: The suspension should clarify or change texture as the amine dissolves.

-

-

Imine Formation:

-

Add Cyclobutanone (1.2 equiv).

-

If using the free base starting material, add AcOH (1.0 equiv) to catalyze imine formation.

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB (1.5 equiv) portion-wise over 10 minutes. (Exothermic reaction).

-

Allow the reaction to warm to RT and stir for 4–16 hours.

-

-

Quench & Extraction:

-

Quench with saturated aqueous NaHCO₃ (pH should be ~8-9).

-

Phase Separation Challenge: The product is polar. Extract the aqueous layer with DCM (3x) and CHCl₃/Isopropanol (3:1) (2x) to ensure full recovery.

-

-

Purification:

-

Dry combined organics over Na₂SO₄, filter, and concentrate.[3]

-

Purify via flash chromatography.

-

Eluent: DCM:MeOH:NH₄OH (90:9:1). The ammonia is crucial to prevent the amine from streaking on silica.

-

Troubleshooting & Quality Control (QC)

Self-Validating the Synthesis

Use these checkpoints to verify success at each stage.

| Checkpoint | Observation | Action if Failed |

| Deprotection Completion | TLC: Disappearance of UV-active spot (Benzhydryl). NMR: Loss of aromatic protons (7.2–7.4 ppm). | If aromatic signals persist, replace catalyst and re-hydrogenate. |

| Reductive Amination | LCMS: Mass peak [M+H]⁺ = 128.1 (approx). | If mass corresponds to imine (M-2), reaction is incomplete. Add more STAB. |

| Product Structure | 1H NMR: Diagnostic multiplet for Cyclobutyl methine (~2.8–3.0 ppm) and Azetidine ring protons (~2.8 and 3.5 ppm). | If Cyclobutyl signal is missing, check ketone quality (cyclobutanone is volatile). |

Common Pitfalls

-

Ring Opening: Avoid heating the azetidine salt above 60°C or exposing it to strong Lewis acids (e.g., AlCl₃).

-

Zwitterion Solubility: Azetidin-3-ol is highly water-soluble. During workup, if the aqueous phase is not salted out (NaCl) or extracted with polar organic mixtures (CHCl₃/IPA), yield will plummet.

-

Over-Alkylation: Unlike primary amines, the secondary azetidine amine cannot over-alkylate with a ketone. However, ensure no alkyl halides are present in the cyclobutanone source.

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley-Interscience.[4] (Standard reference for Benzhydryl/Boc stability).

-

Reductive Amination with Sodium Triacetoxyborohydride. Abdel-Magid, A. F., et al. (1996).[5] Journal of Organic Chemistry, 61(11), 3849-3862.

-

[Link]

-

-